molecular formula C7H8Cl2N2 B154669 4,6-Dichloro-2-(propan-2-yl)pyrimidine CAS No. 1850-98-2

4,6-Dichloro-2-(propan-2-yl)pyrimidine

Cat. No.: B154669
CAS No.: 1850-98-2
M. Wt: 191.05 g/mol
InChI Key: GZRKQOQFSXBYTB-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(propan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms at the 4th and 6th positions and an isopropyl group at the 2nd position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-2-(propan-2-yl)pyrimidine can be synthesized through several methods. One common approach involves the chlorination of 2-(propan-2-yl)pyrimidine. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce chlorine atoms at the 4th and 6th positions of the pyrimidine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction conditions to ensure efficient production. The compound is usually stored at low temperatures and in sealed containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dichloro-2-(propan-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and the isopropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(propan-2-yl)pyrimidine is unique due to the combination of chlorine atoms and the isopropyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

4,6-dichloro-2-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-4(2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRKQOQFSXBYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498369
Record name 4,6-Dichloro-2-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850-98-2
Record name 4,6-Dichloro-2-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-2-(propan-2-yl)pyrimidine
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